1-(tert-Butyl)-5,6-dihydrocyclopenta[c]pyrazol-4(1H)-one
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Overview
Description
1-(tert-Butyl)-5,6-dihydrocyclopenta[c]pyrazol-4(1H)-one is a heterocyclic compound that features a cyclopentane ring fused to a pyrazole ring
Preparation Methods
The synthesis of 1-(tert-Butyl)-5,6-dihydrocyclopenta[c]pyrazol-4(1H)-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the cyclopentane ring, followed by the introduction of the pyrazole moiety. The reaction conditions often include the use of strong bases and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF). Industrial production methods may involve optimization of these reactions to increase yield and purity, utilizing techniques such as continuous flow chemistry and automated synthesis .
Chemical Reactions Analysis
1-(tert-Butyl)-5,6-dihydrocyclopenta[c]pyrazol-4(1H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced pyrazole derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring, where halogenated derivatives can be synthesized using reagents like sodium iodide in acetone
Scientific Research Applications
1-(tert-Butyl)-5,6-dihydrocyclopenta[c]pyrazol-4(1H)-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmacophore in drug design, particularly in the development of kinase inhibitors.
Industry: It is used in the production of advanced materials, such as polymers and catalysts
Mechanism of Action
The mechanism of action of 1-(tert-Butyl)-5,6-dihydrocyclopenta[c]pyrazol-4(1H)-one involves its interaction with specific molecular targets. In medicinal chemistry, it is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved may include inhibition of signal transduction pathways that are crucial for cell proliferation and survival .
Comparison with Similar Compounds
1-(tert-Butyl)-5,6-dihydrocyclopenta[c]pyrazol-4(1H)-one can be compared with other similar compounds, such as:
1-(tert-Butyl)-1H-pyrazole: This compound has a similar pyrazole ring but lacks the fused cyclopentane ring, making it less sterically hindered.
tert-Butyl-4-(4-methylphenyl)-1H-pyrazol-5-ylcarbamate: This compound features additional functional groups that enhance its biological activity.
5-(1-(tert-Butyl)-1H-pyrazol-4-yl)-6-isopropyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile: This compound has a more complex structure and is used in different applications
Properties
Molecular Formula |
C10H14N2O |
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Molecular Weight |
178.23 g/mol |
IUPAC Name |
1-tert-butyl-5,6-dihydrocyclopenta[c]pyrazol-4-one |
InChI |
InChI=1S/C10H14N2O/c1-10(2,3)12-8-4-5-9(13)7(8)6-11-12/h6H,4-5H2,1-3H3 |
InChI Key |
NOOAXTUBWKKEQE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)N1C2=C(C=N1)C(=O)CC2 |
Origin of Product |
United States |
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